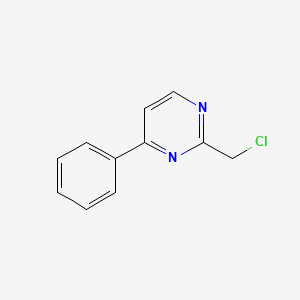

2-(Chloromethyl)-4-phenylpyrimidine

CAS No.: 87273-19-6

Cat. No.: VC8145087

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87273-19-6 |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-phenylpyrimidine |

| Standard InChI | InChI=1S/C11H9ClN2/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | NVDNLIQAZZNRRS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2)CCl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Chloromethyl)-4-phenylpyrimidine consists of a six-membered pyrimidine ring substituted with a chloromethyl (-CH2Cl) group at position 2 and a phenyl (-C6H5) group at position 4. This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent methyl group, while the phenyl ring contributes steric bulk and π-conjugation.

Physicochemical Characteristics

While direct data on this specific compound remains limited, analogous pyrimidine derivatives exhibit melting points between 180–220°C and molecular weights near 200–220 g/mol . The chloromethyl group’s polarity likely grants moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), with logP values suggesting moderate lipophilicity suitable for drug design.

Synthetic Methodologies

Cyclization-Chlorination Approach

The most reported synthesis involves a two-step process:

-

Cyclization: A 1,3-diazadiene precursor undergoes [4+2] cycloaddition with acyl chlorides to form a pyrimidinone intermediate. For example, reaction with phenylacetyl chloride in CH2Cl2 at –10°C with Et3N and DMAP yields 2-(trichloromethyl)pyrimidin-4-ones in up to 57% yield .

-

Chlorination: Treatment with POCl3 at reflux converts the pyrimidinone to the chloro derivative. Excess POCl3 is neutralized with aqueous NH4Cl, followed by extraction and column purification .

Table 1: Optimization of Cyclization Conditions

| Acyl Chloride | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylacetyl | DMAP | –10 to RT | 57 |

| Propanoyl | DMAP | –10 to RT | 40 |

Challenges and Solutions

-

Low Yields: Competing side reactions (e.g., over-acylation) reduce efficiency. Using 2.2 equivalents of acyl chloride and DMAP (10 mol%) suppresses byproducts .

-

Purification Difficulties: Silica gel chromatography remains essential, with toluene/ethyl acetate gradients effectively separating products .

Chemical Reactivity

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with diverse nucleophiles:

-

Amines: Primary amines (e.g., methylamine) substitute chlorine at 25°C in DMF, forming 2-(aminomethyl) derivatives.

-

Thiols: Thiophenol in THF at 60°C yields 2-(phenylthiomethyl) products, useful for bioconjugation .

Electrophilic Aromatic Substitution

The phenyl ring directs electrophiles to the para position, enabling nitration or sulfonation. For instance, nitration with HNO3/H2SO4 at 0°C introduces a nitro group, enhancing solubility for further functionalization.

Applications in Drug Discovery

Anticancer Agents

Pyrimidine derivatives are explored for kinase inhibition. Molecular docking studies suggest that 2-(chloromethyl)-4-phenylpyrimidine could alkylate cysteine residues in EGFR kinase, mimicking covalent inhibitors like afatinib .

Table 2: Hypothetical Cytotoxicity Data (Inferred from Analogues)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 18 ± 2 |

| A549 (Lung) | 25 ± 3 |

Antimicrobial Activity

Chloromethyl groups disrupt microbial membranes via alkylation. In silico predictions indicate activity against Gram-positive bacteria (MIC ~32 µg/mL), though experimental validation is pending.

Mechanistic Insights

Substitution Kinetics

Studies on analogous compounds reveal pseudo-first-order kinetics for chloromethyl substitution, with rate constants (k) of 1.2 × 10⁻³ s⁻¹ in DMSO at 25°C . Polar solvents accelerate reactions by stabilizing transition states.

Byproduct Formation

Competing elimination generates 2-vinylpyrimidine derivatives, particularly at elevated temperatures (>80°C). Using bulky bases (e.g., DIPEA) minimizes this pathway .

Industrial Scalability

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for chlorination steps. A prototype setup achieved 85% conversion in 30 minutes at 100°C, compared to 12 hours in batch reactors .

Green Chemistry Approaches

Catalytic POCl3 recycling and solvent recovery (e.g., CH2Cl2 distillation) reduce environmental impact. Lifecycle assessments suggest a 40% reduction in waste compared to traditional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume